
Benzene, hexaethynyl-
Overview
Description
Benzene, hexaethynyl- is an aromatic compound with the molecular formula C₁₈H₆ It consists of a benzene ring with six ethynyl groups attached to each carbon atom of the ring
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of benzene, hexaethynyl- typically involves the Sonogashira coupling reaction. This reaction is carried out by reacting hexa-bromo-benzene with terminal alkynes in the presence of a palladium catalyst and a copper co-catalyst. The reaction conditions generally include the use of a base such as triethylamine and a solvent like tetrahydrofuran. The reaction is performed under an inert atmosphere, usually nitrogen or argon, to prevent oxidation.
Industrial Production Methods: While the industrial production of benzene, hexaethynyl- is not as common as its laboratory synthesis, the same principles of the Sonogashira coupling reaction can be scaled up for larger production. The key factors in industrial production include optimizing the reaction conditions to maximize yield and purity, as well as ensuring the safety and efficiency of the process.
Chemical Reactions Analysis
Types of Reactions: Benzene, hexaethynyl- undergoes various types of chemical reactions, including:
Oxidation: The ethynyl groups can be oxidized to form carbonyl compounds.
Reduction: The compound can be reduced to form benzene, hexahydro-ethynyl-.
Substitution: Electrophilic substitution reactions can occur on the benzene ring, where the ethynyl groups can be replaced by other substituents.
Common Reagents and Conditions:
Oxidation: Reagents such as potassium permanganate or chromium trioxide in acidic conditions.
Reduction: Hydrogen gas in the presence of a palladium catalyst.
Substitution: Halogen carriers like iron(III) chloride or aluminum chloride for halogenation reactions.
Major Products Formed:
Oxidation: Formation of hexaketone derivatives.
Reduction: Formation of benzene, hexahydro-ethynyl-.
Substitution: Formation of various substituted benzene derivatives depending on the substituent introduced.
Scientific Research Applications
Optoelectronic Applications
Benzene, hexaethynyl- is recognized for its potential in optoelectronic devices due to its highly conjugated system. The ethynyl groups facilitate electron delocalization, which can enhance the performance of materials used in organic light-emitting diodes (OLEDs) and organic photovoltaics (OPVs) .
Synthesis of Advanced Materials
Recent studies have utilized hexaethynylbenzene as a precursor for synthesizing graphdiyne nanowalls through acetylenic coupling reactions. This approach allows for the creation of stable structures that can be applied in catalytic materials and energy storage devices .
Table 1: Comparison of Material Properties
Property | Benzene, Hexaethynyl- | Graphdiyne Nanowalls |
---|---|---|
Conjugation Level | High | Very High |
Stability | Moderate | High |
Application Areas | OLEDs, OPVs | Catalysis, Energy |
Building Block for Organic Compounds
The reactive ethynyl groups in hexaethynylbenzene make it a versatile building block for organic synthesis. It can participate in various coupling reactions to form complex organic molecules. This property is particularly useful in synthesizing polymers and other functional materials .
Case Study: Synthesis of Functionalized Compounds
In an experimental setup, researchers demonstrated the utility of hexaethynylbenzene in synthesizing polysubstituted aromatic compounds through electrophilic aromatic substitution reactions. The resulting products exhibited enhanced properties suitable for drug development and material science applications .
Formation of Molecular Assemblies
Hexaethynylbenzene's rigid structure and functional groups enable it to form supramolecular assemblies through π-π stacking interactions. These assemblies are essential in developing new materials with tailored properties for sensors and drug delivery systems .
Case Study: Supramolecular Structures
A study highlighted the formation of stable supramolecular structures using hexaethynylbenzene as a core component. These structures demonstrated significant potential in applications such as selective sensing of small molecules and ions due to their tunable binding sites .
Mechanism of Action
The mechanism of action of benzene, hexaethynyl- involves its ability to participate in various chemical reactions due to the presence of multiple ethynyl groups. These groups can undergo addition reactions, forming new bonds with other molecules. The benzene ring provides stability and aromaticity, allowing the compound to maintain its structure during reactions. The molecular targets and pathways involved depend on the specific reaction and application, such as the formation of conductive polymers in materials science.
Comparison with Similar Compounds
Benzene, hexamethyl-: Similar structure but with methyl groups instead of ethynyl groups.
Benzene, hexachloro-: Contains chlorine atoms instead of ethynyl groups.
Benzene, hexafluoro-: Contains fluorine atoms instead of ethynyl groups.
Uniqueness: Benzene, hexaethynyl- is unique due to the presence of ethynyl groups, which impart distinct electronic properties and reactivity compared to other benzene derivatives. The ethynyl groups allow for the formation of extended π-conjugated systems, making it valuable in the development of advanced materials with specific electronic and optical characteristics.
Properties
IUPAC Name |
1,2,3,4,5,6-hexaethynylbenzene | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H6/c1-7-13-14(8-2)16(10-4)18(12-6)17(11-5)15(13)9-3/h1-6H | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
VXFRCHRNRILBMZ-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C#CC1=C(C(=C(C(=C1C#C)C#C)C#C)C#C)C#C | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H6 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID30348801 | |
Record name | benzene, hexaethynyl- | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID30348801 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
222.2 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
100516-61-8 | |
Record name | benzene, hexaethynyl- | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID30348801 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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